molecular formula C18H13FN4O5S B2585101 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide CAS No. 450337-04-9

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide

Cat. No. B2585101
CAS RN: 450337-04-9
M. Wt: 416.38
InChI Key: BJPBKLIYTNJLPW-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, a heterocyclic compound . Pyrazoles are known for their wide range of biological activities such as antimicrobial, antiviral, anticancer, herbicide, cyclooxygenase (COX-2) inhibitory, anti-inflammatory, and antioxidant . The introduction of fluorine into an organic molecule can influence its conformation, pKa, membrane permeability, intrinsic potency, metabolic pathways, and pharmacokinetic properties .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Pyrazoles have a nitrogen-based hetero-aromatic ring structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Fluorine’s high electronegativity, small atomic radius, and low polarizability of the C-F bond can influence these properties .

Scientific Research Applications

Anticancer Activities

Compounds with fluoro-substituted benzopyran structures have been studied for their anticancer activities. For instance, novel fluoro substituted benzo[b]pyran derivatives have shown significant anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to reference drugs (Hammam et al., 2005). These findings suggest the potential of fluoro-substituted compounds in cancer research and therapy.

Synthesis Methodologies

Research on pyrazole derivatives, including those with fluorine and nitro groups, has contributed significantly to the synthesis of compounds with potential herbicidal, antimicrobial, and anticancer activities. For example, the regioselective synthesis of unsymmetrical 3,5-dialkyl-1-arylpyrazoles has been demonstrated, highlighting the versatility of pyrazole derivatives in chemical synthesis (Wang et al., 2000).

Biological Activity Studies

The synthesis and evaluation of novel derivatives, such as those containing the pyrazol-5-yl moiety, have been explored for their biological activities. Studies include antimicrobial and anti-HIV-1 screening, suggesting that compounds with these structural features could serve as leads for the development of new therapeutic agents (Aslam et al., 2014). Additionally, N-acetyl-3-aryl-5-substituted pyrazolines carrying arylfuran or arylthiophene moieties have been synthesized and studied for their antioxidant activities, indicating the potential for these compounds in oxidative stress-related disease research (Jois et al., 2014).

properties

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O5S/c19-12-3-7-13(8-4-12)22-17(15-9-29(27,28)10-16(15)21-22)20-18(24)11-1-5-14(6-2-11)23(25)26/h1-8H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPBKLIYTNJLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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